molecular formula C49H61N7O12 B15249967 Carbamic acid, N-[(5S)-6-[[3-[[[(1S)-1-[[[3-(aminocarbonyl)-4-methoxyphenyl]amino]carbonyl]-5-[[(phenylmethoxy)carbonyl]amino]pentyl]amino]carbonyl]-4-methoxyphenyl]amino]-5-[[(1,1-dimethylethoxy)carbonyl]amino]-6-oxohexyl]-, phenylmethyl ester

Carbamic acid, N-[(5S)-6-[[3-[[[(1S)-1-[[[3-(aminocarbonyl)-4-methoxyphenyl]amino]carbonyl]-5-[[(phenylmethoxy)carbonyl]amino]pentyl]amino]carbonyl]-4-methoxyphenyl]amino]-5-[[(1,1-dimethylethoxy)carbonyl]amino]-6-oxohexyl]-, phenylmethyl ester

Cat. No.: B15249967
M. Wt: 940.0 g/mol
InChI Key: ALGGAHKFHISQEP-YDAXCOIMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamicacid,N-[(5S)-6-[[3-[[[(1S)-1-[[[3-(aminocarbonyl)-4-methoxyphenyl]amino]carbonyl]-5-[[(phenylmethoxy)carbonyl]amino]pentyl]amino]carbonyl]-4-methoxyphenyl]amino]-5-[[(1,1-dimethylethoxy)carbonyl]amino]-6-oxohexyl]-,phenylmethylester is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. Common synthetic routes may include:

    Protection of Amino Groups: Using protecting groups like tert-butoxycarbonyl (Boc) to protect amino groups during the synthesis.

    Coupling Reactions: Employing reagents such as carbodiimides (e.g., EDC, DCC) for amide bond formation.

    Deprotection: Removing protecting groups under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl groups.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: Nucleophilic substitution reactions may take place at the ester or amide groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme-substrate interactions due to its multiple functional groups.

    Medicine: Investigated for its potential as a drug candidate or as a part of drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the context of its use. For example, in medicinal applications, it may inhibit or activate specific enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Carbamicacid derivatives: Compounds with similar carbamate groups.

    Amide-containing compounds: Molecules with amide linkages.

    Ester-containing compounds: Chemicals with ester functional groups.

Uniqueness

This compound’s uniqueness lies in its combination of multiple functional groups, which allows for diverse chemical reactivity and potential applications. Its specific structure may confer unique biological activity or chemical properties compared to similar compounds.

Properties

Molecular Formula

C49H61N7O12

Molecular Weight

940.0 g/mol

IUPAC Name

benzyl N-[(5S)-6-(3-carbamoyl-4-methoxyanilino)-5-[[2-methoxy-5-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoyl]amino]benzoyl]amino]-6-oxohexyl]carbamate

InChI

InChI=1S/C49H61N7O12/c1-49(2,3)68-48(63)56-39(21-13-15-27-52-47(62)67-31-33-18-10-7-11-19-33)45(60)54-35-23-25-41(65-5)37(29-35)43(58)55-38(44(59)53-34-22-24-40(64-4)36(28-34)42(50)57)20-12-14-26-51-46(61)66-30-32-16-8-6-9-17-32/h6-11,16-19,22-25,28-29,38-39H,12-15,20-21,26-27,30-31H2,1-5H3,(H2,50,57)(H,51,61)(H,52,62)(H,53,59)(H,54,60)(H,55,58)(H,56,63)/t38-,39-/m0/s1

InChI Key

ALGGAHKFHISQEP-YDAXCOIMSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)NC2=CC(=C(C=C2)OC)C(=O)N[C@@H](CCCCNC(=O)OCC3=CC=CC=C3)C(=O)NC4=CC(=C(C=C4)OC)C(=O)N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)NC2=CC(=C(C=C2)OC)C(=O)NC(CCCCNC(=O)OCC3=CC=CC=C3)C(=O)NC4=CC(=C(C=C4)OC)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.